2-(Pyrazin-2-yloxy)phenol

Description

Contextualization within Pyrazine (B50134) and Phenol (B47542) Derivatives

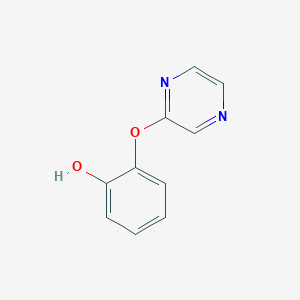

The molecular architecture of 2-(Pyrazin-2-yloxy)phenol is a hybrid of two fundamental chemical moieties: a pyrazine ring and a phenol group, connected by an ether linkage.

Pyrazine Derivatives: Pyrazines are six-membered heterocyclic rings containing two nitrogen atoms in a para arrangement. researchgate.net This structural feature makes them an important class of compounds in organic and medicinal chemistry. researchgate.netresearchgate.net Pyrazine derivatives are known to exhibit a wide array of pharmacological activities and are considered valuable scaffolds in the synthesis of bioactive molecules and advanced materials. researchgate.netmdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, which expands their potential applications. scite.ai

Phenol Derivatives: Phenols are compounds where a hydroxyl (-OH) group is directly bonded to an aromatic ring. uomustansiriyah.edu.iq The hydroxyl group significantly influences the chemical properties of the molecule, notably increasing the reactivity of the aromatic ring toward electrophilic substitution reactions. uomustansiriyah.edu.iq The phenoxy group, a derivative of phenol, is recognized as a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceutical agents. researchgate.net

The combination of these two entities in this compound results in a molecule with the potential for diverse chemical interactions and a foundation for further synthetic modification.

Significance of Phenoxy-Pyrazine Scaffolds in Organic Chemistry

The phenoxy-pyrazine scaffold, the core structure of this compound, is a significant framework in modern organic chemistry due to its presence in molecules designed for specific biological and material science applications.

In medicinal chemistry, this scaffold is a key component in the development of novel therapeutic agents. Researchers have synthesized and evaluated various derivatives for a range of biological targets. For instance, a series of 3-phenoxypyrazine-2-carboxamide derivatives have been identified as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases. rsc.org Other related structures have been investigated as inhibitors for pan-Pim kinases and N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating the scaffold's versatility. jst.go.jpnih.gov

Beyond pharmacology, phenoxy-pyrazine structures are utilized in supramolecular chemistry. The specific geometry and coordination sites of the pyrazine and phenoxy groups allow for the construction of complex, self-assembling molecular architectures. A notable example is the synthesis of 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine, a U-shaped ligand designed for creating discrete metallocyclic complexes with metal ions like palladium(II) and silver(I). tandfonline.com This highlights the scaffold's utility in creating organized, functional supramolecular systems.

Overview of Research Trajectories for Related Compounds

Research involving phenoxy-pyrazine scaffolds and related heterocyclic systems is advancing along several key trajectories. A primary focus is the continued design and synthesis of novel derivatives with fine-tuned properties for specific applications.

One major research direction is the exploration of structure-activity relationships (SAR) to enhance biological efficacy. By systematically modifying the substituents on both the pyrazine and phenoxy rings, chemists aim to improve the potency and selectivity of compounds for their intended biological targets. Studies on TGR5 agonists, for example, have shown that substitutions on the phenoxy group can dramatically influence agonist activity. rsc.org Similarly, research into NAAA inhibitors demonstrated that replacing the pyrazine ring with a pyridine (B92270) or phenyl group could alter the compound's inhibitory potency. nih.gov

Another expanding research avenue is the application of pyrazine-based compounds in materials science. Heterocyclic compounds, including pyrido[2,3-b]pyrazine (B189457) derivatives, are being investigated for their non-linear optical (NLO) properties and their potential use in electrochemical DNA sensing. rsc.org This work suggests that the electronic characteristics of the pyrazine core can be harnessed for technological applications in display technology and biosensors. rsc.org

Finally, there is an ongoing effort to develop more efficient and sustainable synthetic methodologies for these complex molecules. This includes the use of multicomponent reactions and optimizing reaction conditions to achieve higher yields and reduce waste, facilitating the broader availability of these scaffolds for further research. rsc.org

Table 2: Research Applications of Selected Phenoxy-Pyrazine and Related Scaffolds

| Compound/Scaffold Class | Investigated Application/Activity | Reference |

|---|---|---|

| 3-Phenoxypyrazine-2-carboxamide derivatives | Potent TGR5 agonists for metabolic disease research | rsc.org |

| 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine | U-shaped components for metallosupramolecular assemblies | tandfonline.com |

| 5-(3-(Pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives | Pan-Pim kinases inhibitors | jst.go.jp |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides (derived from pyrazine precursors) | Non-covalent NAAA inhibitors | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-4-9(8)14-10-7-11-5-6-12-10/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYVLUYPXFAYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184168-91-9 | |

| Record name | 2-(pyrazin-2-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyrazin 2 Yloxy Phenol and Its Analogues

Established Reaction Pathways for O-Arylation of Phenols with Halopyrazines

The formation of the aryl ether bond in 2-(Pyrazin-2-yloxy)phenol and its analogues is typically accomplished by the O-arylation of a phenol (B47542) with a halopyrazine. Two principal strategies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a direct approach for the synthesis of pyrazinyl aryl ethers. In this reaction, a phenoxide ion acts as a nucleophile, displacing a halide from an electron-deficient pyrazine (B50134) ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates this reaction.

The reaction of 2-chloropyrazine with a phenol, such as catechol (to form this compound), is a representative example. The success of the SNAr reaction is highly dependent on the electronic properties of the halopyrazine. The presence of additional electron-withdrawing groups on the pyrazine ring can significantly enhance the reaction rate. nih.gov Conversely, electron-donating groups on the phenol can increase its nucleophilicity.

Commonly, the reaction is carried out in the presence of a base to generate the more nucleophilic phenoxide ion. The choice of solvent and reaction temperature is also crucial for optimizing the yield and minimizing side reactions. While traditional methods often employ organic solvents, greener alternatives like water have been shown to be effective, sometimes in the presence of a phase-transfer catalyst or specific salts like potassium fluoride. nih.gov

Table 1: Representative Conditions for SNAr Reactions of Halopyrazines with Phenols

| Halopyrazine | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyrazine | Catechol | K₂CO₃ | DMF | 100 | Moderate | researchgate.net |

| 2-Chloropyrimidine | Morpholine | K₂CO₃ | Water | 100 | High | nih.gov |

| 2-Fluoropyridine | Various amines | K₂CO₃ | Water | 100 | Good | nih.gov |

Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann, Chan-Lam Variants)

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr for the synthesis of diaryl ethers, including this compound. These methods often proceed under milder conditions and tolerate a broader range of functional groups.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann reactions require high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of milder, ligand-assisted protocols. These modern variations utilize soluble copper catalysts in the presence of ligands such as diamines or amino acids, allowing the reaction to proceed at lower temperatures and with catalytic amounts of copper. nih.gov The choice of base and solvent remains a critical parameter for reaction optimization. mdpi.com

Table 2: Key Features of Traditional vs. Modern Ullmann Condensation

| Feature | Traditional Ullmann | Modern (Ligand-Assisted) Ullmann |

| Copper Source | Copper powder, copper salts (stoichiometric) | Copper salts (catalytic) |

| Temperature | High (125-300 °C) | Milder (often < 150 °C) |

| Ligands | Generally not used | Diamines, amino acids, picolinic acid, etc. |

| Solvents | High-boiling polar solvents (e.g., DMF, pyridine) | Various polar and non-polar solvents |

| Substrate Scope | Often limited to activated aryl halides | Broader, including less activated halides |

Chan-Lam Coupling: The Chan-Lam coupling reaction is another copper-catalyzed method that forms carbon-heteroatom bonds, including the C-O bond in diaryl ethers. wikipedia.org A key advantage of the Chan-Lam reaction is its use of arylboronic acids as the arylating agent, which are often more stable and less toxic than the organotin or organozinc reagents used in other cross-coupling reactions. organic-chemistry.orgnrochemistry.com The reaction is typically carried out in the presence of a copper catalyst, a base, and an oxidant, often atmospheric oxygen, making it an experimentally simple procedure that can be performed at room temperature. wikipedia.org

The general mechanism involves the formation of a copper-aryl complex from the arylboronic acid, which then undergoes reductive elimination with the phenol to form the diaryl ether and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) to complete the catalytic cycle. wikipedia.org

Development of Novel Synthetic Routes and Derivatization Strategies

Beyond the established methods for the core synthesis of this compound, significant research is focused on developing novel synthetic routes and strategies for the derivatization of both the pyrazine and phenol moieties. These efforts aim to expand the chemical space of this compound class and enable the synthesis of analogues with tailored properties.

Functionalization of the Pyrazine Ring

The pyrazine ring in this compound offers several positions for functionalization, allowing for the introduction of a wide range of substituents. This can be achieved either by starting with a pre-functionalized pyrazine or by modifying the pyrazine ring after the formation of the diaryl ether.

Methods for the direct C-H functionalization of pyrazines are of particular interest as they offer a more atom-economical approach. mdpi.com For instance, iron-catalyzed C-H arylation of pyrazines with organoboron reagents has been reported. mdpi.com Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to introduce new carbon-carbon bonds on the pyrazine ring, provided a suitable handle like a halogen is present.

Modifications of the Phenol Moiety

The phenol moiety of this compound can also be readily modified. The free hydroxyl group on the phenol ring provides a convenient site for further reactions. For example, it can be alkylated or acylated to introduce new functional groups.

Furthermore, the aromatic ring of the phenol can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing hydroxyl and pyrazinyloxy substituents will govern the position of the incoming electrophile. These modifications can be used to tune the electronic and steric properties of the molecule.

Stereoselective Synthesis Considerations (if applicable)

While the parent compound this compound is achiral, the introduction of chiral centers in its analogues opens up the possibility of stereoselective synthesis. Chiral centers can be introduced on substituents attached to either the pyrazine or the phenol ring.

If a substituent on the pyrazine or phenol ring contains a stereocenter, enantioselective or diastereoselective synthetic methods can be employed. For example, if a side chain containing a double bond is introduced, asymmetric hydrogenation could be used to create a chiral center. Similarly, the use of chiral auxiliaries or catalysts in the synthesis of functionalized starting materials can lead to the formation of enantiomerically enriched products. dntb.gov.ua While specific examples for the stereoselective synthesis of this compound derivatives are not prevalent in the literature, the principles of asymmetric synthesis can be applied to create chiral analogues for applications where stereochemistry is crucial, such as in the development of new pharmaceuticals. nih.gov

Green Chemistry Principles in the Synthesis of Aryloxypyrazines

The traditional synthesis of aryloxypyrazines often involves nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. These methods, while effective, frequently rely on harsh reaction conditions, toxic and volatile organic solvents, and stoichiometric amounts of reagents, leading to significant environmental burdens. The adoption of green chemistry principles aims to mitigate these drawbacks by redesigning synthetic routes to be more atom-economical and environmentally friendly.

Solvent Selection and Reaction Media Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many conventional solvents used in organic synthesis are volatile, flammable, and toxic. Consequently, a key aspect of greening the synthesis of aryloxypyrazines is the identification and implementation of safer, more sustainable solvent alternatives.

Recent research has highlighted the potential of water as a green solvent for SNAr reactions of chloro-heterocycles. researchgate.net The use of water not only eliminates the need for volatile organic compounds (VOCs) but can also, in some cases, lead to cleaner reactions and simpler product isolation through extraction with a more environmentally friendly solvent like isopropyl acetate. researchgate.net The ability of water to facilitate these reactions is often dependent on the choice of base, with inorganic bases sometimes proving more efficient than organic ones in an aqueous medium. researchgate.net

Beyond water, other green solvent strategies are being explored. These include the use of "on-water" conditions, where the reaction is performed in a heterogeneous mixture with water, and micellar catalysis, which employs surfactants to create nanoreactors within an aqueous bulk phase. d-nb.info These approaches can enhance reaction rates and selectivity while maintaining a green profile. While specific data for the synthesis of this compound in these systems is not yet widely available, the successful application to similar SNAr reactions on other nitrogen-containing heterocycles suggests a promising avenue for future research.

The following table summarizes the green criteria for solvent selection in SNAr reactions, which are applicable to the synthesis of aryloxypyrazines.

| Green Chemistry Principle | Solvent Selection Criteria | Rationale |

|---|---|---|

| Prevention of Waste | Minimize solvent usage or opt for solvent-free conditions. | Reduces the overall volume of waste generated. |

| Safer Solvents and Auxiliaries | Avoid solvents with known high toxicity, flammability, and environmental persistence. Prioritize water, bio-based solvents, or recyclable options. | Reduces risks to human health and the environment. |

| Design for Energy Efficiency | Select solvents that allow for reactions to proceed at lower temperatures and pressures. | Minimizes energy consumption. |

| Use of Renewable Feedstocks | Consider solvents derived from biomass. | Reduces reliance on fossil fuels. |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective transformations while minimizing waste. In the context of aryloxypyrazine synthesis, the development of sustainable and recyclable catalysts for C-O cross-coupling reactions is a major focus.

Traditional Ullmann couplings often require stoichiometric amounts of copper reagents and harsh conditions. Modern approaches are centered on the use of catalytic amounts of transition metals, with a significant emphasis on developing heterogeneous catalysts. Heterogeneous catalysts, which exist in a different phase from the reactants, offer the distinct advantage of being easily separated from the reaction mixture and recycled, thereby reducing metal contamination of the product and minimizing waste. chemistryviews.org

Recent advancements in this area include the development of single copper atoms anchored on solid supports like graphite nanoplatelets. chemistryviews.org These catalysts have shown high activity, selectivity, and recyclability in Ullmann-type C-O coupling reactions. chemistryviews.org The preparation of such catalysts can also be designed to be environmentally friendly, further enhancing their green credentials. chemistryviews.org

Palladium-catalyzed cross-coupling reactions are also widely used for the formation of C-C and C-heteroatom bonds in pyrazine chemistry. rsc.org The development of recyclable palladium catalysts, for instance, those supported on silica gel, has demonstrated high activity and longevity in various cross-coupling reactions of heteroaryl chlorides. researchgate.net Furthermore, the use of green solvent systems, such as N-hydroxyethylpyrrolidone (HEP)/water blends, in conjunction with sulfonated phosphine ligands, has enabled the recycling of palladium catalysts in Heck-Cassar-Sonogashira cross-coupling reactions, a principle that could be extended to C-O bond formation. nih.gov

The following table provides an overview of sustainable catalyst strategies applicable to aryloxypyrazine synthesis.

| Catalyst Strategy | Key Features | Green Chemistry Advantages |

|---|---|---|

| Heterogeneous Catalysis (e.g., metals on solid supports) | Catalyst is in a different phase from reactants. | Easy separation and recyclability, reduced metal leaching into the product, potential for continuous flow processes. |

| Single-Atom Catalysis | Maximizes the efficiency of the metal catalyst. | High atom economy, high activity and selectivity, reduced metal usage. |

| Recyclable Homogeneous Catalysis | Catalyst is soluble but can be recovered and reused (e.g., using specialized ligands or solvent systems). | Combines the high activity of homogeneous catalysts with the reusability of heterogeneous ones. |

| Use of Earth-Abundant Metal Catalysts | Employs less toxic and more abundant metals like copper or iron instead of precious metals like palladium. | Reduced cost and environmental impact associated with metal sourcing. |

Advanced Structural Elucidation and Characterization of 2 Pyrazin 2 Yloxy Phenol

Single-Crystal X-ray Diffraction Analysis of Solid-State Structures

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique would provide unequivocal evidence for the molecular structure of 2-(Pyrazin-2-yloxy)phenol.

Molecular Conformation and Dihedral Angles

Table 1: Hypothetical Dihedral Angle Data for this compound

| Parameter | Value (°) |

|---|

Intermolecular Interactions: Hydrogen Bonding

The presence of a hydroxyl group on the phenol (B47542) ring and nitrogen atoms in the pyrazine (B50134) ring suggests the potential for significant hydrogen bonding. A crystallographic study would identify both intramolecular and intermolecular hydrogen bonds, detailing the donor and acceptor atoms, distances, and angles. These interactions are fundamental to understanding the supramolecular assembly of the compound in the crystalline state.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···N | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available |

Crystal Packing and Lattice Dynamics

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Solution-Phase Conformational Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be dynamic and may differ significantly.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a primary tool for investigating conformational changes in solution. By studying NMR spectra at various temperatures, it would be possible to determine the energy barriers for processes such as rotation around the C-O bonds linking the pyrazine and phenol moieties. This would provide critical information on the flexibility of this compound in a solution environment. The absence of published NMR studies for this specific compound prevents any detailed analysis.

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)

Should chiral derivatives of this compound be synthesized, advanced chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be invaluable. These methods provide information about the stereochemistry and conformational preferences of chiral molecules in solution. As there is no information on chiral derivatives of the target compound, this section is not presently applicable.

Computational and Theoretical Chemistry Studies of 2 Pyrazin 2 Yloxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific studies utilizing Density Functional Theory (DFT) to analyze 2-(Pyrazin-2-yloxy)phenol were identified. Such studies would be invaluable for understanding the molecule's fundamental properties.

Prediction of Electronic Structure and Molecular Orbitals

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic distribution of this compound from DFT calculations is not available in the current literature.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have not been reported.

Determination of Molecular Geometry and Energetics

Optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and thermodynamic properties (such as enthalpy of formation and Gibbs free energy) for this compound derived from quantum chemical calculations are not available.

Molecular Dynamics (MD) Simulations

No published research was found that employed Molecular Dynamics (MD) simulations to study the dynamic behavior of this compound.

Conformational Analysis and Flexibility

A detailed analysis of the conformational landscape, including the identification of stable conformers and the energy barriers between them for this compound, is not present in the scientific literature.

Solvent Effects on Molecular Behavior

Studies investigating the influence of different solvent environments on the structure, dynamics, and properties of this compound using MD simulations have not been documented.

Elucidation of Reaction Mechanisms via Computational Approaches

Comprehensive computational investigations into the reaction mechanisms involving this compound are not documented in the available literature. Such studies would typically employ quantum mechanical calculations to model the energetic and geometric changes that occur as the molecule undergoes a chemical transformation. The goal of these theoretical analyses is to provide a step-by-step description of how reactants are converted into products, identifying any intermediates and the energy barriers that must be overcome.

Transition State Analysis

A critical component of elucidating a reaction mechanism is the identification and characterization of transition states. These are high-energy, transient molecular configurations that exist at the peak of the reaction energy profile, representing the bottleneck of the chemical process. For this compound, a transition state analysis would involve locating these structures for a given reaction and calculating their energies and vibrational frequencies. This information is crucial for determining the rate-determining step and understanding the factors that control the reaction's speed. However, no specific studies detailing the transition state analysis for reactions of this compound have been found.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to visualize the energy of a system as it progresses along a specific reaction pathway. This involves systematically changing the geometry of the reacting molecules and calculating the corresponding energy at each point. The resulting map provides a detailed view of the energetic landscape of the reaction, including reactants, products, intermediates, and transition states. A reaction coordinate map for a transformation involving this compound would offer valuable insights into the mechanism, but such a study is not present in the currently accessible scientific literature.

Coordination Chemistry and Ligand Properties of this compound

The requested article on the coordination chemistry of this compound cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific information on the design, synthesis, or characterization of metal complexes involving this particular phenoxy-pyrazine ligand. The search results primarily focused on related but structurally distinct compounds, such as Schiff base ligands derived from 2-aminopyrazine (B29847) and salicylaldehyde.

The provided outline requires detailed research findings, including data tables on synthesis, chelation behavior, spectroscopic and structural characterization, and magnetic properties specific to metal complexes of this compound. Without specific studies on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the requested structure and content.

General principles of coordination chemistry suggest that this compound has the potential to act as a chelating ligand, utilizing the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the phenolic group to bind to metal centers. However, without experimental data from published research, any discussion would be purely speculative and would not meet the requirements for a detailed, informative, and scientifically accurate article.

Therefore, until research specifically addressing the coordination chemistry of this compound is published and becomes publicly accessible, the generation of the requested article is not feasible.

Coordination Chemistry and Ligand Properties of 2 Pyrazin 2 Yloxy Phenol

Electronic and Redox Properties within Coordination Environments

The electronic spectra of coordination compounds are governed by a combination of ligand-centered (LC), metal-centered (MC), and charge-transfer transitions. For a ligand like 2-(Pyrazin-2-yloxy)phenol, the pyrazine (B50134) and phenol (B47542) moieties both possess π and n orbitals that can be involved in electronic transitions.

Upon coordination to a metal center, shifts in the absorption bands corresponding to π–π* and n–π* transitions of the ligand are expected. Research on a related Schiff base, 2-((Pyrazine-2-ylimino)methyl)phenol, showed that the free ligand exhibits absorption bands which shift upon complexation with metal ions, confirming coordination. mdpi.com For this compound complexes, similar shifts in the UV-Vis spectra would be anticipated, indicating the involvement of the ligand's electronic system in bonding with the metal ion.

The nature of the metal ion will significantly influence the electronic spectrum. Transition metals with partially filled d-orbitals can give rise to d-d transitions, which are typically weak and appear in the visible region of the spectrum. Furthermore, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands may be observed. The pyrazine ring, with its relatively low-lying π* orbitals, is a good π-acceptor and could facilitate MLCT transitions. Conversely, the phenolate oxygen is a strong σ- and π-donor, which could promote LMCT transitions.

The redox properties of this compound complexes are expected to be rich, with potential contributions from the metal center, the pyrazine ring, and the phenol group. Cyclic voltammetry is a key technique for probing these properties. The pyrazine moiety is known to undergo reversible one-electron reductions. The redox potential of this process would be influenced by the nature of the metal ion and the other ligands in the coordination sphere.

The phenolic group can also be electrochemically active, undergoing oxidation. The potential at which this occurs would be sensitive to whether the phenolic proton is present or if the ligand is coordinated as a phenolate. Coordination as a phenolate would make the ring more electron-rich and thus easier to oxidize.

The metal center itself can, of course, undergo redox changes. The formal reduction potential of the M(n+)/M((n-1)+) couple will be modulated by the donor properties of the this compound ligand. The combination of a π-accepting pyrazine and a σ/π-donating phenolate makes predicting the net electronic effect on the metal center complex.

In the absence of direct experimental data for this compound complexes, the following tables present hypothetical data based on trends observed for similar pyrazine-containing phenol-based ligands to illustrate the expected nature of the electronic and redox properties.

Table 1: Hypothetical UV-Vis Spectral Data for Metal Complexes of this compound

| Complex | λmax (nm) (Transition) | Molar Absorptivity (ε, M-1cm-1) |

| [Cu(L)2] | 275 (π–π), 340 (n–π), 650 (d-d) | 25,000, 8,000, 150 |

| [Ni(L)2] | 270 (π–π), 335 (n–π), 580, 950 (d-d) | 26,000, 8,500, 50, 30 |

| [Zn(L)2] | 280 (π–π), 345 (n–π) | 24,000, 7,800 |

| [Co(L)2] | 272 (π–π), 338 (n–π), 520, 1100 (d-d) | 25,500, 8,200, 70, 40 |

Note: L represents the deprotonated form of this compound. The data is illustrative and not based on experimental results for the specified compound.

Table 2: Hypothetical Cyclic Voltammetry Data for Metal Complexes of this compound in Acetonitrile

| Complex | Epc (V) vs. Ag/AgCl (Process) | Epa (V) vs. Ag/AgCl | ΔEp (mV) |

| [Cu(L)2] | -0.85 (CuII/CuI) | -0.78 | 70 |

| -1.50 (L/L•-) | -1.42 | 80 | |

| [Ni(L)2] | -1.10 (NiII/NiI) | -1.02 | 80 |

| -1.65 (L/L•-) | -1.58 | 70 | |

| [Fe(L)2]+ | +0.40 (FeIII/FeII) | +0.48 | 80 |

| -1.45 (L/L•-) | -1.37 | 80 |

Note: Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation. The data is illustrative and not based on experimental results for the specified compound.

Further research, including the synthesis and detailed spectroscopic and electrochemical characterization of metal complexes with this compound, is necessary to fully elucidate their electronic and redox properties. Such studies would provide valuable insights into the fundamental coordination chemistry of this ligand and could pave the way for applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Supramolecular Chemistry and Non Covalent Interactions of 2 Pyrazin 2 Yloxy Phenol

Investigation of Pi-Stacking (π-π) and C-H...π Interactions

An analysis of these crucial packing forces is entirely dependent on a determined crystal structure, which is not available.

Principles of Crystal Engineering and Supramolecular Architectures

Discussion of the crystal engineering aspects and the resulting supramolecular architectures is precluded by the lack of experimental structural data.

Exploration of Host-Guest Chemistry with Molecular Receptors

No studies have been published on the use of 2-(Pyrazin-2-yloxy)phenol as either a host or a guest in supramolecular complexes.

This highlights a clear opportunity for future research. The synthesis and structural characterization of this compound would provide valuable insights into the interplay of various non-covalent interactions and contribute to the broader understanding of crystal engineering and supramolecular chemistry.

Chemical Reactivity and Transformation Studies of 2 Pyrazin 2 Yloxy Phenol

Reaction Mechanisms and Kinetics of Functional Group Transformations

The functional group transformations of 2-(Pyrazin-2-yloxy)phenol would be governed by the interplay of the electron-deficient pyrazine (B50134) ring and the electron-rich phenol (B47542) ring. The ether linkage between these two rings is a key structural feature that influences their mutual reactivity.

Pyrazine Moiety Transformations: The pyrazine ring is known to undergo various transformations, although it is generally less reactive than pyridine (B92270). slideshare.net The lone pair electrons on the nitrogen atoms are not fully involved in the aromatic system, making them available for reactions. slideshare.net

Phenol Moiety Transformations: The hydroxyl group of the phenol moiety is a primary site for functional group transformations. The kinetics of these reactions are significantly influenced by the electronic nature of the substituents on the phenol ring. For instance, the rate of OH oxidation of phenolic compounds is affected by the presence of electron-donating or electron-withdrawing groups. mdpi.com

A plausible transformation mechanism for this compound could involve the cleavage of the ether bond under harsh conditions, leading to the formation of 2-hydroxypyrazine and catechol. The kinetics of such a reaction would depend on the reaction conditions, such as temperature and the nature of the catalyst or reagent used.

| Transformation | Reagents and Conditions | Expected Products | Kinetic Considerations |

| Ether Cleavage | Strong acids (e.g., HBr, HI) | 2-Halopyrazine and Catechol | Dependent on acid concentration and temperature |

| O-Alkylation of Phenol | Alkyl halide, Base (e.g., K2CO3) | 2-(Pyrazin-2-yloxy)alkoxybenzene | Pseudo-first-order kinetics are often observed for similar reactions |

| O-Acylation of Phenol | Acyl chloride or anhydride, Base | 2-(Pyrazin-2-yloxy)phenyl acetate | Generally fast reactions, kinetics depend on the reactivity of the acylating agent |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The presence of both an electron-deficient pyrazine ring and an electron-rich phenol ring in this compound suggests a rich and regioselective substitution chemistry.

Electrophilic Substitution: The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. wikipedia.org In contrast, the pyrazine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.describd.com Therefore, electrophilic substitution reactions are expected to occur exclusively on the phenol ring of this compound.

Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group.

Nucleophilic Substitution: The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA r), particularly if a good leaving group is present. thieme-connect.dewikipedia.org Halogenated pyrazines, for instance, readily react with nucleophiles. thieme-connect.de The phenol ring, being electron-rich, is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org Thus, nucleophilic substitution is more likely to occur on the pyrazine ring of a suitably derivatized this compound.

| Reaction Type | Ring | Reagents and Conditions | Expected Products |

| Nitration | Phenol | Dilute HNO3 | Mixture of nitro-substituted phenols |

| Bromination | Phenol | Br2 in a non-polar solvent | Mixture of bromo-substituted phenols |

| Friedel-Crafts Acylation | Phenol | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-substituted phenol |

| Nucleophilic Substitution | Pyrazine (with leaving group) | Nucleophile (e.g., RO-, R2NH) | Substituted pyrazine derivative |

Oxidation and Reduction Chemistry of the Pyrazine and Phenol Moieties

The oxidation and reduction of this compound would target either the pyrazine or the phenol moiety, depending on the reagents and reaction conditions.

Oxidation: Phenols are readily oxidized to form quinones. libretexts.org The oxidation of the phenol moiety in this compound would likely lead to the formation of a pyrazin-2-yloxy-substituted benzoquinone. The pyrazine ring itself is relatively stable to oxidation, but under strong oxidizing conditions, it can be converted to pyrazine-N-oxides or undergo ring cleavage to form pyrazinecarboxylic acids. chempedia.inforesearchgate.net The oxidation of pyrazine can be achieved using reagents like hydrogen peroxide or peroxy acids. youtube.com

Reduction: The reduction of the phenol moiety is challenging due to the stability of the aromatic ring. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the phenol ring can be reduced to a cyclohexanol ring. thieme-connect.de The pyrazine ring can be reduced to dihydropyrazine, tetrahydropyrazine, or piperazine using various reducing agents, including catalytic hydrogenation or sodium in ethanol. youtube.com The selective reduction of one ring over the other would be a significant synthetic challenge.

| Reaction | Moiety | Reagents and Conditions | Expected Products |

| Oxidation | Phenol | Oxidizing agent (e.g., Chromic acid) | Pyrazin-2-yloxy-benzoquinone |

| Oxidation | Pyrazine | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| Reduction | Phenol | H2, Catalyst (e.g., Rh/C), high pressure/temp | 2-(Pyrazin-2-yloxy)cyclohexanol |

| Reduction | Pyrazine | H2, Catalyst (e.g., Pd/C) or Na/EtOH | Dihydro-, Tetrahydro-, or Piperazino-phenolic derivatives |

Selective Derivatization and Functionalization Strategies

The differential reactivity of the pyrazine and phenol rings allows for selective derivatization and functionalization of this compound.

Phenol-Directed Functionalization: The high reactivity of the phenol ring towards electrophiles enables a wide range of C-H functionalization strategies. nih.govchinesechemsoc.orgresearchgate.net These methods allow for the introduction of various functional groups at the ortho and para positions of the phenol ring with high regioselectivity. nih.govacs.org For instance, ortho-selective alkylation or acylation can be achieved using specific directing groups or catalysts. chinesechemsoc.orgnih.gov

Pyrazine-Directed Functionalization: Functionalization of the pyrazine ring often requires initial activation, for example, by introducing a halogen atom that can then be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. rsc.org This approach allows for the introduction of alkyl, aryl, or acetylenic substituents onto the pyrazine ring.

| Strategy | Target Moiety | Methodology | Potential Functional Groups Introduced |

| Ortho-C-H Alkenylation | Phenol | Palladium-catalyzed reaction with alkenes | Alkenyl groups |

| Para-C-H Alkylation | Phenol | Friedel-Crafts alkylation | Alkyl groups |

| Suzuki Coupling | Pyrazine (halogenated) | Arylboronic acid, Pd catalyst | Aryl groups |

| Sonogashira Coupling | Pyrazine (halogenated) | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |

Structure Activity Relationships Sar in Chemical Performance of 2 Pyrazin 2 Yloxy Phenol Analogues

Correlating Structural Modulations with Chemical Reactivity and Stability

The reactivity and stability of 2-(pyrazin-2-yloxy)phenol analogues are significantly influenced by the nature and position of substituents on both the pyrazine (B50134) and phenol (B47542) rings. The electronic properties of these substituents can either donate or withdraw electron density, thereby affecting the reactivity of the entire molecule.

For instance, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the target compound, the stability of the molecule was found to be directly related to its HOMO-LUMO energy gap. mdpi.com A larger energy gap corresponds to higher stability and lower reactivity. mdpi.com It was observed that compounds bearing strongly electron-withdrawing groups like trifluoromethyl (CF₃) or fluorine (F) exhibited the largest HOMO-LUMO gaps, indicating enhanced stability. mdpi.com Conversely, a substituent with a thiol (-SH) group resulted in the lowest HOMO-LUMO energy gap, suggesting higher reactivity. mdpi.com

This principle can be extended to this compound analogues. The introduction of electron-withdrawing groups on the pyrazine or phenol ring is expected to decrease the electron density of the aromatic systems, making them less susceptible to electrophilic attack and thus more stable. Conversely, electron-donating groups would increase the electron density, enhancing reactivity towards electrophiles.

The following table illustrates the predicted effect of various substituents on the reactivity of a hypothetical series of this compound analogues, based on the established principles of physical organic chemistry.

| Substituent (Position on Phenol Ring) | Electronic Effect | Predicted HOMO-LUMO Gap | Predicted Reactivity | Predicted Stability |

| -NO₂ (para) | Strong Electron-Withdrawing | Large | Low | High |

| -CN (para) | Strong Electron-Withdrawing | Large | Low | High |

| -Cl (para) | Weak Electron-Withdrawing | Intermediate | Intermediate | Intermediate |

| -H | Neutral | Baseline | Baseline | Baseline |

| -CH₃ (para) | Weak Electron-Donating | Small | High | Low |

| -OCH₃ (para) | Strong Electron-Donating | Small | High | Low |

| -NH₂ (para) | Strong Electron-Donating | Very Small | Very High | Very Low |

Influence of Substituents on Electronic Properties and Molecular Conformation

Substituents can profoundly alter the electronic distribution and molecular geometry of this compound analogues. The electronic effects are often quantified using Hammett parameters, which describe the electron-donating or electron-withdrawing ability of a substituent. In a study of substituted phenazine (B1670421) derivatives, a good correlation was found between the infrared stretching frequencies of C=N bonds and Hammett constants, demonstrating a clear electronic influence of substituents on the heterocyclic ring. researchgate.net

The introduction of substituents also dictates the preferred molecular conformation. The dihedral angle between the pyrazine and phenol rings is a key conformational feature. In the related compound 2-{[(Pyrazin-2-yl)amino]methyl}phenol, the two aromatic rings are nearly perpendicular, with a dihedral angle of 80.52°. nih.govnih.gov This twisted conformation is a result of steric hindrance and electronic repulsion between the two rings. For this compound analogues, the size and nature of substituents adjacent to the ether linkage will play a critical role in determining this dihedral angle. Bulky substituents are expected to increase the twist, while substituents capable of forming intramolecular hydrogen bonds might favor a more planar arrangement.

The following table summarizes the expected influence of different substituent types on the electronic properties and conformation of this compound analogues.

| Substituent Type | Expected Electronic Effect | Predicted Impact on Dihedral Angle | Potential for Intramolecular H-bonding |

| Small, Non-polar (e.g., -CH₃) | Weakly electron-donating | Minimal change | No |

| Bulky, Non-polar (e.g., -C(CH₃)₃) | Weakly electron-donating | Increase due to steric hindrance | No |

| Electron-withdrawing (e.g., -NO₂) | Strong electron withdrawal | Minimal change | No |

| Hydrogen-bond donor (e.g., -OH) | Electron-donating | Potential decrease to favor H-bonding | Yes |

| Hydrogen-bond acceptor (e.g., -C=O) | Electron-withdrawing | Potential decrease to favor H-bonding | Yes |

SAR in Catalytic Performance and Ligand Efficiency

While specific catalytic applications of this compound are not extensively documented, its structural motifs are present in ligands used in coordination chemistry and catalysis. The pyrazine and phenol moieties offer potential coordination sites for metal ions. The nitrogen atoms of the pyrazine ring and the oxygen atom of the phenolic hydroxyl group can act as a multidentate ligand.

The catalytic performance of metal complexes is highly dependent on the electronic and steric properties of the supporting ligands. In a study of Schiff base complexes derived from 2-aminopyrazine (B29847) and salicylaldehyde, the ligand acted as a bidentate or tridentate chelator for various transition metals. mdpi.com The resulting metal complexes exhibited potential as anticancer agents, with their activity influenced by the coordination geometry and the nature of the metal ion. mdpi.com

For this compound analogues to function as effective ligands, the electronic properties of the substituents are critical. Electron-donating groups on the aromatic rings would increase the electron density on the coordinating atoms, leading to stronger metal-ligand bonds. This can enhance the stability of the resulting catalyst but may also modulate its reactivity. Conversely, electron-withdrawing groups would decrease the electron-donating ability of the ligand, potentially leading to a more labile and reactive catalyst.

The steric bulk of the substituents also plays a crucial role in determining the coordination environment around the metal center, which in turn influences the selectivity of the catalyzed reaction. nih.gov Bulky substituents can create a specific pocket around the active site, favoring the binding of certain substrates over others.

The table below outlines the predicted effects of ligand modifications on the catalytic activity of a hypothetical metal complex with a this compound-type ligand.

| Substituent Modification | Electronic Effect on Ligand | Steric Effect | Predicted Impact on Catalyst Stability | Predicted Impact on Catalytic Activity |

| Electron-donating group | Increased electron donation | Minimal | Increase | May decrease or increase depending on the reaction mechanism |

| Electron-withdrawing group | Decreased electron donation | Minimal | Decrease | May increase or decrease depending on the reaction mechanism |

| Bulky group near coordination site | Variable | Increased steric hindrance | May increase or decrease | Likely to increase selectivity |

| Introduction of a chiral center | None | Asymmetric environment | Variable | Potential for enantioselective catalysis |

Impact of Structural Changes on Supramolecular Assembly and Packing

The way molecules arrange themselves in the solid state, known as crystal packing, is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The supramolecular assembly of this compound analogues can be systematically tuned by altering their molecular structure.

The presence of a hydroxyl group and pyrazine nitrogen atoms makes these molecules excellent candidates for forming robust hydrogen-bonding networks. In a study of 2,6-bis(4'-hydroxyphenyl)pyrazine, two-dimensional hydrogen-bonded sheets were formed through pyrazine-phenol and phenol-phenol hydrogen bonds. researchgate.net Similarly, the crystal structure of 2-{[(pyrazin-2-yl)amino]methyl}phenol reveals a helical chain formed by intermolecular hydrogen bonds between the amino and hydroxyl groups and the pyrazine nitrogen atoms of adjacent molecules. nih.govnih.gov

A close analogue, 2-(pyrimidin-2-yloxy)phenol, forms dimeric aggregates through pairs of O-H···N hydrogen bonds. nih.gov These dimers then assemble into supramolecular chains via C-H···π interactions, which are further cross-linked by π-π stacking between the pyrimidine (B1678525) rings. nih.gov

Introducing or modifying functional groups that can participate in hydrogen bonding will have a predictable impact on the crystal packing. For example, replacing the hydroxyl group with a methoxy (B1213986) group would eliminate the primary hydrogen bond donor, leading to a completely different supramolecular architecture. Conversely, introducing additional hydrogen bond donors or acceptors, such as carboxylic acids or amides, would lead to more complex and potentially predictable hydrogen-bonded networks.

The following table summarizes the influence of different functional groups on the likely supramolecular interactions and crystal packing of this compound analogues.

| Functional Group Modification | Primary Intermolecular Interactions | Expected Crystal Packing Motif |

| Unmodified this compound | O-H···N hydrogen bonds, π-π stacking | Chains or sheets |

| Esterification of the phenol (-OH to -O-C(O)R) | π-π stacking, C-H···O interactions | Layered or herringbone structures |

| Introduction of a carboxylic acid group | Strong O-H···O and O-H···N hydrogen bonds | Complex 3D networks, potential for catemers or dimers |

| Introduction of a halogen atom | Halogen bonding, π-π stacking | Directional packing influenced by halogen bonds |

| Introduction of a bulky alkyl group | van der Waals interactions | Packing dominated by steric effects, potential for lower density structures |

Advanced Applications of 2 Pyrazin 2 Yloxy Phenol in Chemical Sciences Non Clinical

Catalysis and Organometallic Chemistry

There is no available research specifically demonstrating the use of 2-(Pyrazin-2-yloxy)phenol as a ligand in transition metal-catalyzed organic reactions or in the context of chiral catalysis. While pyrazine (B50134) derivatives can act as ligands for metal ions due to their nitrogen atoms, forming coordination complexes with potential catalytic activity, studies detailing such roles for this compound have not been found. General transition metal-catalyzed reactions are crucial for functionalizing pyrazine rings, but this does not describe the specific role of this compound as a ligand catalyst.

Materials Science and Advanced Functional Materials

No specific studies have been identified that focus on the development of fluorescent probes, sensors, or applications in organic electronics and optoelectronic devices using this compound. The development of luminescent metal complexes is a broad field of study, with applications in organic light-emitting diodes (OLEDs) and sensors. These materials often rely on the specific electronic and photophysical properties of both the metal center and the organic ligand. However, research into this compound for these purposes is not present in the current body of scientific literature.

Analytical Chemistry Reagents and Probes

Information regarding the application of this compound as an analytical chemistry reagent or probe is not available. The design of fluorescent probes is a significant area of research for detecting various substances in biological and environmental samples, but this compound has not been featured in such studies.

As Complexing Agents for Metal Ion Detection

While no specific studies on this compound were found, its structure suggests potential as a chelating agent for metal ions. The molecule contains multiple potential donor sites: the nitrogen atoms of the pyrazine ring, the ether oxygen, and the phenolic oxygen. This arrangement could allow it to bind with various metal ions, forming stable complexes.

In analogous pyrazine-containing Schiff base ligands, the pyrazine nitrogen, imine nitrogen, and phenolic oxygen are known to coordinate with transition metal ions such as Mn(II), Cu(II), Ni(II), Co(II), and Zn(II). mdpi.com This coordination often leads to changes in the electronic properties of the molecule, resulting in a visible color change or a modification of its fluorescence profile. Such chromogenic or fluorogenic responses are the basis for a compound's use as a chemosensor for metal ion detection. mdpi.comnih.govnih.gov

For this compound, the binding mechanism would likely involve the phenolic oxygen and one of the pyrazine nitrogens, forming a stable chelate ring with a metal ion. The specific selectivity and sensitivity towards different metal ions would depend on factors like the cavity size of the binding pocket, the ionic radius of the metal, and the pH of the medium. nih.gov

Table 1: Potential Donor Atoms in this compound for Metal Complexation

| Atom/Group | Type | Potential Role in Complexation |

| Phenolic Hydroxyl (-OH) | Oxygen Donor | Can be deprotonated to form a strong coordinate bond with a metal ion. |

| Pyrazine Nitrogens (-N=) | Nitrogen Donors | Lone pair of electrons can form coordinate bonds with metal ions. |

| Ether Oxygen (-O-) | Oxygen Donor | May participate in chelation, though typically a weaker donor than phenolic oxygen. |

Chromatographic Applications

There is no available research indicating the use of this compound in chromatographic applications. In theory, its polar nature, arising from the phenol (B47542) and pyrazine groups, could make it a candidate for use as a stationary phase modifier in techniques like high-performance liquid chromatography (HPLC) or as a component in gas chromatography columns for separating specific analytes. However, without experimental data, this remains speculative.

Biochemical Tool Design and Molecular Interactions (non-clinical mechanistic focus)

Design of Probes for Specific Molecular Recognition

The design of molecular probes relies on creating molecules that can selectively bind to a target through non-covalent interactions, leading to a detectable signal. The structure of this compound, featuring both hydrogen bond donor (phenol) and acceptor (pyrazine nitrogens, ether oxygen) sites, as well as aromatic rings capable of π-π stacking, provides a foundation for such design.

While no probes based on this specific molecule have been reported, related pyrazine and phenol-containing structures are used in the development of fluorescent chemosensors. mdpi.comssau.ru The general strategy involves linking the core recognition unit (like this compound) to a fluorophore. Binding of a target analyte to the recognition unit would modulate the electronic properties of the system, causing a change in the fluorescence emission (e.g., quenching or enhancement), a phenomenon known as photoinduced electron transfer (PET).

Understanding Ligand-Receptor Interactions at a Molecular Level

To understand ligand-receptor interactions, researchers often use computational modeling and structural biology techniques like X-ray crystallography. For a molecule like this compound, studies would focus on how it fits into a receptor's binding pocket and the specific non-covalent interactions that stabilize this binding.

Studies on related, but structurally different, compounds offer insights. For example, the crystal structure of 2-{[(Pyrazin-2-yl)amino]methyl}phenol reveals that the two aromatic rings are nearly perpendicular to each other. nih.gov This conformational preference would be a key factor in how such a molecule docks with a receptor. The interactions would likely involve:

Hydrogen Bonding: The phenolic -OH group acting as a hydrogen bond donor, and the pyrazine nitrogens acting as acceptors.

π-π Stacking: Interactions between the pyrazine or phenol rings and aromatic residues (e.g., Phenylalanine, Tyrosine) in a receptor binding site.

Computational docking simulations could predict the binding affinity and preferred orientation of this compound within a target protein, providing a molecular-level hypothesis of its interaction, though such studies for this specific compound are not currently published. nih.gov

Future Research Directions and Emerging Perspectives for 2 Pyrazin 2 Yloxy Phenol

Exploration of Hybrid Material Systems Incorporating the Compound

A significant future avenue for 2-(Pyrazin-2-yloxy)phenol lies in its incorporation into hybrid material systems. The compound's pyrazine (B50134) and phenol (B47542) moieties offer potential for coordination with metal ions and formation of hydrogen bonds, making it a candidate for creating advanced materials with tailored properties. nih.gov Pyrazine derivatives are known to be used in the synthesis of biologically active ingredients and catalysts. nih.gov

Future research could focus on creating:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring and the hydroxyl group on the phenol ring could act as coordinating sites for metal centers. This could lead to the development of novel MOFs with potential applications in gas storage, catalysis, or as sensors.

Polymer Composites: Integrating this compound as a functional additive into polymer matrices could enhance thermal stability, confer antioxidant properties, or introduce specific optical characteristics.

Supramolecular Gels: The compound's ability to form non-covalent interactions, such as hydrogen bonding and π-π stacking, could be exploited to create stimuli-responsive supramolecular gels for applications in drug delivery or tissue engineering.

Interactive Table: Potential Hybrid Material Systems and Research Focus

| Hybrid System Type | Potential Interacting Component | Key Research Focus | Potential Application |

| Metal-Organic Framework (MOF) | Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | Porosity, Catalytic Activity, Luminescence | Gas Separation, Chemical Sensing |

| Polymer Composite | Polycarbonates, Polyesters | Thermal Stability, UV Resistance, Antioxidant Capacity | Advanced Coatings, Durable Plastics |

| Supramolecular Gel | Gelator + Solvent System | Self-Assembly Mechanism, Rheological Properties | Controlled Release Systems, Environmental Remediation |

| Nanoparticle Functionalization | Gold or Silver Nanoparticles | Surface Binding, Biocompatibility | Biomedical Imaging, Targeted Therapy |

Application of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize medicinal chemistry and materials science. mdpi.com For this compound, these computational tools can accelerate the discovery of new derivatives and predict their properties, significantly reducing the reliance on trial-and-error synthesis. nih.govsemanticscholar.org

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that correlate the structural features of pyrazine-phenol derivatives with their biological activities or physical properties. ijain.org This can help in predicting the efficacy of new, unsynthesized analogues.

Generative Models for Drug Discovery: Generative neural networks can design novel molecular structures based on the this compound scaffold, optimized for specific targets or desired properties like solubility or permeability. mdpi.com

Prediction of ADME/Tox Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of derivatives, helping to prioritize candidates with favorable characteristics early in the design process. nih.govchemrxiv.org

Interactive Table: AI/ML Applications in this compound Research

| AI/ML Technique | Research Objective | Predicted Property | Potential Impact |

| Random Forest / Gradient Boosting | Develop QSAR models for cytotoxicity prediction. ijain.org | Cytotoxicity (IC₅₀) | Prioritize less toxic derivatives for development. |

| Graph Neural Networks (GNNs) | Predict physicochemical properties directly from molecular graphs. semanticscholar.org | Solubility, Lipophilicity (LogP) | Optimize compounds for better bioavailability. |

| Recurrent Neural Networks (RNNs) | Generate novel pyrazine-based structures. mdpi.com | New Chemical Entities (NCEs) | Expand the chemical space for screening. |

| Deep Neural Networks (DNNs) | Predict reaction outcomes for synthesis planning. | Reaction Yield, Optimal Conditions | Improve synthesis efficiency and reduce waste. |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Physics

The intersection of organic chemistry and chemical physics offers a powerful lens to understand the fundamental behavior of this compound at the molecular level. This interdisciplinary approach can elucidate structure-property relationships that are not apparent from bulk measurements alone.

Future research directions could include:

Photophysical Studies: Investigating the excited-state dynamics of the compound using techniques like time-resolved spectroscopy. The interaction between the electron-rich phenol and electron-deficient pyrazine rings may lead to interesting charge-transfer phenomena relevant for optoelectronic applications.

Single-Molecule Spectroscopy: Probing the behavior of individual this compound molecules to understand conformational changes, intermolecular interactions, and energy transfer pathways without ensemble averaging.

Computational Quantum Chemistry: Employing high-level quantum mechanical calculations to model the electronic structure, vibrational frequencies, and potential energy surfaces. This can provide deep insights into the molecule's reactivity, stability, and spectroscopic signatures. The dihedral angle between the two aromatic rings is a key structural parameter that influences its properties. nih.govresearchgate.net

Development of Advanced Spectroscopic and Imaging Techniques for Characterization

While standard techniques like NMR and IR are crucial, advanced characterization methods can provide unprecedented detail about the structure and function of this compound and its derivatives. mdpi.com The future lies in applying and developing sophisticated techniques to probe the compound in complex environments.

Emerging techniques and their potential applications include:

Hyperspectral Imaging (HSI): Combining digital imaging with spectroscopy, HSI could be used to map the distribution of the compound within biological tissues or hybrid materials, providing both spatial and chemical information. mdpi.com

Advanced Mass Spectrometry (MS): Techniques like ion mobility-mass spectrometry could be used to separate and characterize different conformers or isomers of the compound and its metabolites, providing a deeper understanding of its structural diversity.

In Vivo Molecular Imaging: If the compound is derivatized with a suitable label (e.g., a radionuclide), techniques like Positron Emission Tomography (PET) could be used to visualize its distribution and target engagement in living organisms, offering insights into its biological behavior. researchgate.netnih.gov

Interactive Table: Advanced Characterization Techniques

| Technique | Information Gained | Research Question Addressed |

| Femtosecond Transient Absorption Spectroscopy | Excited-state lifetimes, charge-transfer dynamics | What is the photophysical behavior of the compound? |

| Solid-State NMR (ssNMR) | Structure and dynamics in solid materials | How is the compound oriented within a polymer matrix? |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of compound-protein complexes | What is the binding mode to a biological target? |

| Positron Emission Tomography (PET) | In vivo distribution and pharmacokinetics nih.gov | Where does the compound accumulate in a biological system? |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrazin-2-yloxy)phenol, and how do reaction conditions influence yield?

- Answer: The synthesis typically involves coupling pyrazine derivatives with substituted phenols. Aryl ether formation via Ullmann coupling or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) is widely used. Microwave-assisted synthesis can enhance reaction efficiency and yield compared to traditional thermal methods . Solvent choice (e.g., DMF vs. THF) and temperature significantly impact reaction kinetics and byproduct formation. For example, polar aprotic solvents favor SNAr due to stabilization of transition states .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

- Answer:

- 1H/13C NMR : Identify phenolic -OH (~10–12 ppm in DMSO-d6) and pyrazine ring protons (downfield shifts due to electronegative N atoms). Coupling patterns distinguish ortho/meta/para substitution .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 203.08 for C₁₀H₉N₂O₂) confirm molecular weight. Fragmentation patterns reveal stability of the pyrazine-phenol linkage .

- Elemental Analysis : Validate purity (>95% C, H, N content).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystal structure data for this compound derivatives?

- Answer: Discrepancies often arise from disordered solvent molecules or twinning. Use single-crystal X-ray diffraction with SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve ambiguities. For example, hydrogen-bonding networks (e.g., O–H···N interactions) in monoclinic P21/c systems require careful refinement of thermal parameters . Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the phenolic ring of this compound?

- Answer: The electron-withdrawing pyrazine group directs electrophiles (e.g., nitration, halogenation) to the para position of the phenol. To override this, use protective groups (e.g., acetylated -OH) or Lewis acid catalysts (e.g., FeCl₃) to redirect reactivity. Solvent polarity adjustments (e.g., nitrobenzene vs. acetic acid) can also modulate regioselectivity .

Q. How do computational methods aid in predicting the biological activity of this compound derivatives?

- Answer:

- Molecular Docking : Simulate binding to targets like kinases or GPCRs. The pyrazine ring’s π-π stacking and hydrogen-bonding capacity are critical for affinity .

- QSAR Models : Correlate substituent effects (e.g., –Cl, –OCH₃) on the phenol ring with bioactivity. Hammett constants (σ) predict electron-withdrawing/donating impacts .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns).

Q. What are the critical considerations when analyzing hydrogen bonding networks in this compound crystals?

- Answer: Focus on O–H···N and C–H···O interactions, which stabilize layered or helical packing motifs. Use Mercury software to visualize bond lengths (e.g., O···N ≈ 2.7–2.9 Å) and angles (>150°). Disorder in hydroxyl groups requires constrained refinement in SHELXL . Compare with IR spectroscopy (broad -OH stretches ~3200 cm⁻¹) to confirm hydrogen-bonding strength .

Methodological Insights

- Data Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. water) may arise from polymorphic forms. Use PXRD to identify crystalline phases .

- Experimental Design : For biological assays, pre-screen derivatives using in silico ADMET tools to prioritize candidates with optimal logP (2–4) and low hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.